
N-Butan-2-YL-4-nitro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butan-2-YL-4-nitro-benzamide is an organic compound with the molecular formula C11H14N2O3 It is a benzamide derivative, characterized by the presence of a butan-2-yl group and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Butan-2-YL-4-nitro-benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.
Industrial Production Methods
Industrial production of this compound typically involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be compatible with all functionalized molecules .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butan-2-YL-4-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents for electrophilic substitution.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of halogenated or nitrated benzamides.
Applications De Recherche Scientifique
N-Butan-2-YL-4-nitro-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N-Butan-2-YL-4-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
2,3-Dimethoxy and 3-acetoxy-2-methyl benzamides: Exhibits antioxidant and antibacterial activities.
Uniqueness
N-Butan-2-YL-4-nitro-benzamide is unique due to its specific structural features, such as the butan-2-yl and nitro groups, which confer distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to materials science, sets it apart from other benzamide derivatives.
Propriétés
Numéro CAS |
2665-73-8 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
N-butan-2-yl-4-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-3-8(2)12-11(14)9-4-6-10(7-5-9)13(15)16/h4-8H,3H2,1-2H3,(H,12,14) |
Clé InChI |
NQWMXRNYYFMIIL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


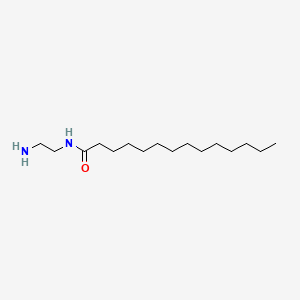
![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)

![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)
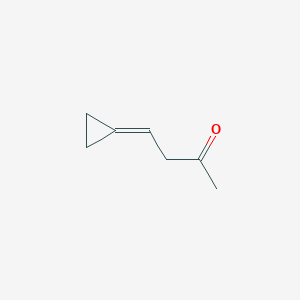


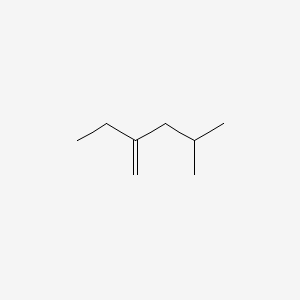
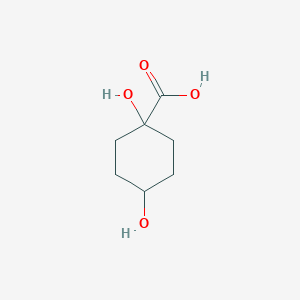
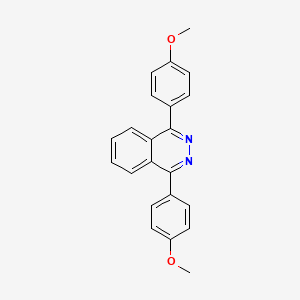

![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)

![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
